tert-Butyl 2-(3-bromo-4-methoxyphenyl)acetate
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Overview
Description
tert-Butyl 2-(3-bromo-4-methoxyphenyl)acetate: is an organic compound with the molecular formula C13H17BrO3 It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a tert-butyl group, and the phenyl ring is substituted with a bromine atom and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(3-bromo-4-methoxyphenyl)acetate typically involves the esterification of 2-(3-bromo-4-methoxyphenyl)acetic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps like distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in tert-Butyl 2-(3-bromo-4-methoxyphenyl)acetate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
- Substitution reactions yield products like 2-(3-azido-4-methoxyphenyl)acetate or 2-(3-thiocyanato-4-methoxyphenyl)acetate.
- Oxidation reactions produce compounds like 2-(3-bromo-4-methoxybenzaldehyde)acetate.
- Reduction reactions result in compounds like 2-(3-bromo-4-methoxyphenyl)ethanol.
Scientific Research Applications
Chemistry: tert-Butyl 2-(3-bromo-4-methoxyphenyl)acetate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block in the preparation of more complex molecules through reactions like Suzuki-Miyaura coupling and Heck reactions.
Biology: In biological research, this compound is used to study the effects of brominated and methoxylated aromatic compounds on biological systems. It is also employed in the synthesis of bioactive molecules for drug discovery and development.
Medicine: this compound is investigated for its potential therapeutic applications. It is used in the synthesis of pharmaceutical compounds that may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and reagents for chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(3-bromo-4-methoxyphenyl)acetate involves its interaction with specific molecular targets. The bromine atom and methoxy group on the phenyl ring can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors in biological systems.
Comparison with Similar Compounds
tert-Butyl 2-(3-chloro-4-methoxyphenyl)acetate: Similar structure with a chlorine atom instead of bromine.
tert-Butyl 2-(3-bromo-4-hydroxyphenyl)acetate: Similar structure with a hydroxy group instead of a methoxy group.
tert-Butyl 2-(3-bromo-4-methylphenyl)acetate: Similar structure with a methyl group instead of a methoxy group.
Uniqueness: tert-Butyl 2-(3-bromo-4-methoxyphenyl)acetate is unique due to the presence of both bromine and methoxy substituents on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl 2-(3-bromo-4-methoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO3/c1-13(2,3)17-12(15)8-9-5-6-11(16-4)10(14)7-9/h5-7H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIZHGBRSSWWMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC(=C(C=C1)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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